molecular formula C33H57Nd2O6+3 B8086129 neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B8086129
M. Wt: 838.3 g/mol
InChI Key: OVLWSFFGPRKOCG-NRKDBUQUSA-K
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Description

Neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is a coordination compound of neodymium. It is characterized by its light purple crystalline form and is known for its high purity, typically ≥97.0% . This compound is widely used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is synthesized through the reaction of neodymium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium (IV) compounds, while reduction may produce neodymium (II) compounds .

Mechanism of Action

The mechanism by which neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves coordination chemistry. The neodymium ion forms stable complexes with the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, which can influence various chemical and physical properties. These interactions are crucial for its applications in catalysis, material science, and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Its applications in high-performance materials and catalysis are distinct compared to similar compounds containing other metal ions .

Properties

IUPAC Name

neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.2Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLWSFFGPRKOCG-NRKDBUQUSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nd+3].[Nd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nd+3].[Nd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57Nd2O6+3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15492-47-4
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato)neodymium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 2
neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 3
neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

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